Prt 060128 (potassium)

Description

Chemical Nomenclature and Structural Definition of PRT 060128 (Potassium)

The precise identification of a chemical compound in research is established through its standardized nomenclature and molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for PRT 060128 (potassium) that describes its chemical structure in detail.

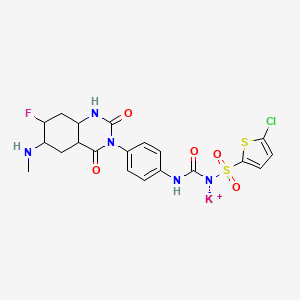

IUPAC Name: potassium (5-chlorothiophen-2-yl)sulfonylazanide. drugbank.com

Molecular Formula: C20H14ClFKN5O5S2. drugbank.commedchemexpress.com

Throughout its development and study, PRT 060128 (potassium) has been referred to by several names.

These designations are frequently encountered in preclinical and clinical study documentation. The most common synonym is Elinogrel (B1662655) potassium. researchgate.net Other historical designations include PRT-060128 and PRT128. nih.gov

Contextual Overview of its Investigational Status in Preclinical Research

PRT 060128 (potassium) underwent extensive preclinical evaluation to characterize its pharmacological properties. As a reversible and competitive inhibitor of the P2Y12 receptor, it demonstrated a rapid onset and offset of action. nih.govtandfonline.com Preclinical studies, including those using mouse models of thrombosis, showed that elinogrel could effectively inhibit thrombosis. medchemexpress.comtandfonline.com Research indicated that elinogrel could achieve a more comprehensive inhibition of thrombotic activity compared to clopidogrel (B1663587), a standard antiplatelet therapy. tandfonline.com These promising preclinical findings supported its advancement into clinical trials. nih.govtandfonline.com

Significance within the Field of P2Y12 Receptor Antagonism Research

The P2Y12 receptor is a critical target for antiplatelet drugs used in the treatment of cardiovascular diseases. researchgate.netyoutube.com PRT 060128 (potassium) holds a notable position in this field of research. Unlike widely used thienopyridine drugs (such as clopidogrel) which are irreversible inhibitors and require metabolic activation, elinogrel is a direct-acting and reversible antagonist. nih.govnih.gov This reversibility and its direct mechanism of action were considered significant advantages, potentially offering a more controlled and predictable antiplatelet effect. nih.gov

Furthermore, research highlighted elinogrel's ability to inhibit platelet aggregation even in patients exhibiting high platelet reactivity or non-responsiveness to clopidogrel. nih.govnih.gov The development of both intravenous and oral formulations was a unique feature, intended to facilitate seamless transition from acute to long-term treatment settings. nih.govthe-hospitalist.org Although it did not proceed to market, the research surrounding elinogrel has contributed valuable insights into the development of reversible P2Y12 inhibitors and the management of platelet reactivity. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20ClFKN5O5S2 |

|---|---|

Molecular Weight |

568.1 g/mol |

IUPAC Name |

potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide |

InChI |

InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1 |

InChI Key |

QTAKELQYFWTLOA-UHFFFAOYSA-M |

Canonical SMILES |

CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+] |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Prt 060128 Potassium

Chemical Synthetic Pathways for PRT 060128 (Potassium)

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of PRT060128 breaks the molecule down into more readily available starting materials. The primary disconnections are typically made at the urea (B33335) and sulfonamide linkages, as these are robust and common bond formations in medicinal chemistry.

The key disconnections are:

Urea bond disconnection: This breaks the molecule into two major fragments: the quinazolinedione-phenylamine portion and the chlorothiophene sulfonyl isocyanate (or a synthetic equivalent).

Sulfonamide bond disconnection: Further simplification of the chlorothiophene fragment leads back to 5-chlorothiophene-2-sulfonamide (B1586055) and a carbonyl source.

Quinazolinedione core disconnection: The quinazolinedione ring itself can be retrosynthetically disassembled to an anthranilic acid derivative.

This analysis identifies several key intermediates required for the total synthesis:

Intermediate 1: The Quinazolinedione Core: 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione. This complex intermediate contains the core heterocyclic structure functionalized with the necessary phenylamine linker for subsequent coupling.

Intermediate 2: The Sulfonyl Isocyanate/Urea Precursor: 5-chloro-N-(isocyanato)thiophene-2-sulfonamide or a related activated species. This highly reactive intermediate is used to form the urea linkage.

Intermediate 3: The Sulfonamide Moiety: 5-chlorothiophene-2-sulfonamide. This is a foundational building block for the sulfonylurea portion of the final molecule.

Intermediate 4: The Anthranilic Acid Derivative: A substituted 2-amino-5-fluoro-4-(methylamino)benzoic acid. This is the precursor for the construction of the quinazolinedione ring system.

Table 1: Key Synthetic Intermediates for PRT 060128

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₃FN₄O₂ | Core structure with amine handle for urea formation |

| 5-chloro-N-(isocyanato)thiophene-2-sulfonamide | C₅H₂ClN₂O₃S₂ | Reactive species for urea bond formation |

| 5-chlorothiophene-2-sulfonamide | C₄H₄ClNO₂S₂ | Building block for the sulfonamide moiety |

| 2-amino-5-fluoro-4-(methylamino)benzoic acid | C₈H₉FN₂O₂ | Precursor for the quinazolinedione ring |

Methodological Approaches to Synthesis (e.g., nucleophilic aromatic substitution)

The forward synthesis to construct PRT060128 employs several fundamental organic reactions. A plausible synthetic sequence, based on general methods for this class of compounds, is as follows:

Formation of the Quinazolinedione Ring: The synthesis typically begins with a substituted anthranilic acid derivative. This precursor undergoes cyclization with a source of carbon and nitrogen, such as urea or a phosgene (B1210022) equivalent, to form the quinazolinedione ring system.

Installation of the Phenyl Group: The nitrogen at position 3 of the quinazolinedione ring is substituted with a protected aminophenyl group, often via a nucleophilic aromatic substitution (SNA_r) or a coupling reaction.

Formation of the Urea Linkage: The final key step involves the coupling of the aminophenyl-quinazolinedione intermediate with the sulfonyl isocyanate precursor. The amine on the phenyl ring acts as a nucleophile, attacking the isocyanate to form the stable sulfonylurea linkage. This reaction is generally high-yielding and specific. The formation of the isocyanate itself can be achieved by treating the corresponding sulfonamide with phosgene or a phosgene equivalent.

Nucleophilic aromatic substitution (SNA_r) is a critical reaction class in the synthesis of such heterocyclic compounds. mdpi.comresearchgate.net In the context of PRT060128 synthesis, an activated fluoro- or chloro-substituted aromatic ring can react with an amine nucleophile to form a key carbon-nitrogen bond, often facilitated by electron-withdrawing groups on the aromatic ring which stabilize the intermediate Meisenheimer complex. mdpi.com

Considerations for Environmentally Benign Synthesis (e.g., "green synthetic protocol")

While specific "green" synthetic protocols for the industrial-scale production of PRT060128 are not extensively detailed in publicly available literature, general principles of green chemistry can be applied to its synthesis. These considerations aim to reduce the environmental impact of the chemical process.

Potential areas for green chemistry application include:

Catalysis: Employing efficient and reusable catalysts for coupling reactions could reduce waste. For instance, using modern palladium catalysts for C-N bond formation or exploring biocatalysis.

Solvent Choice: Minimizing the use of hazardous organic solvents in favor of safer alternatives like water, ethanol, or supercritical fluids. Some syntheses of related heterocyclic structures have explored solvent-free conditions using catalysts like graphene oxide. nih.gov

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing byproducts. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption, as has been demonstrated for the synthesis of some quinazoline (B50416) sulfonamides. nih.gov

Derivatization Strategies and Analogue Preparation for Structure-Activity Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound like PRT060128. nih.gov These studies involve the systematic synthesis and biological evaluation of analogues where specific parts of the molecule are modified.

For the quinazolinone P2Y12 antagonist class, SAR studies have focused on modifications at several key positions: nih.govnih.govscielo.br

Substituents on the Quinazoline Ring: The nature and position of substituents on the quinazoline core are critical. For PRT060128, these are a fluorine atom at position 6 and a methylamino group at position 7. SAR studies would involve synthesizing analogues with different halogens (e.g., Cl, Br) or other small electron-withdrawing or donating groups to probe electronic and steric effects. The amine substituent could also be varied (e.g., ethylamino, dimethylamino) to understand its role in receptor binding. scielo.br

The Phenyl Linker: The orientation and substitution pattern on the central phenyl ring are important. Analogues with substituents on this ring or altering its connectivity (e.g., ortho or meta instead of para) would be synthesized to evaluate the optimal geometry for receptor interaction.

The Sulfonylurea Moiety: This group is a key hydrogen-bonding motif. Modifications could include replacing the urea with a thiourea, amide, or other bioisosteric linkers to assess the impact on binding affinity and solubility.

The Thiophene (B33073) Ring: The 5-chloro-thiophene group provides a specific interaction with the receptor. Analogues would be prepared by replacing the thiophene with other aromatic or heteroaromatic rings (e.g., furan, pyridine, phenyl) and by varying the substituent at the 5-position (e.g., methyl, bromo, trifluoromethyl) to explore the hydrophobic and electronic requirements of this binding pocket.

The synthesis of these analogues generally follows the same fundamental pathways as the parent compound, utilizing a library of diverse building blocks for the key intermediates.

Table 2: Potential Analogues of PRT 060128 for SAR Studies

| Analogue Description | Rationale for Synthesis |

|---|---|

| Variation of quinazoline R⁶ substituent (e.g., -Cl, -CH₃) | To study the electronic and steric effects at the quinazoline core. |

| Variation of quinazoline R⁷ substituent (e.g., -N(CH₃)₂, -NHC₂H₅) | To probe the hydrogen bonding and steric tolerance of the amine binding pocket. |

| Replacement of the thiophene ring (e.g., phenyl, furan) | To determine the importance of the heteroaromatic system for receptor interaction. |

| Variation of the thiophene R⁵ substituent (e.g., -Br, -CH₃) | To explore the hydrophobic and electronic requirements of the binding pocket. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| PRT 060128 (potassium) / Elinogrel (B1662655) |

| N-[(5-Chlorothiophen-2-yl)sulfonyl]-N'-{4-[6-fluoro-7-(methylamino)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}urea |

| 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione |

| 5-chloro-N-(isocyanato)thiophene-2-sulfonamide |

| 5-chlorothiophene-2-sulfonamide |

| 2-amino-5-fluoro-4-(methylamino)benzoic acid |

| Phosgene |

| Palladium |

| Graphene oxide |

| Urea |

| Thiourea |

| Furan |

Structure Activity Relationship Sar and Computational Chemistry of Prt 060128 Potassium

Fundamental Principles Governing PRT 060128 (Potassium) Activity

PRT 060128 is a non-thienopyridine, reversible, and competitive antagonist of the P2Y12 receptor. nih.govnih.gov Unlike irreversible inhibitors like clopidogrel (B1663587), which form a covalent bond with the receptor, PRT 060128's mechanism relies on non-covalent interactions, allowing for a more transient and potentially more controllable antiplatelet effect. nih.gov Its chemical backbone is a quinazolinone core, a heterocyclic scaffold known for its diverse biological activities. drugbank.comwikipedia.org

The activity of PRT 060128 is governed by its ability to bind to the P2Y12 receptor and prevent the binding of its natural agonist, adenosine (B11128) diphosphate (B83284) (ADP). drugbank.com This competitive inhibition blocks the downstream signaling cascade that leads to platelet activation and aggregation. nih.gov Theoretical chemistry methods have been employed to study the molecular properties of PRT 060128, including its various stereoisomers, to understand the most stable conformations for receptor binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for P2Y12 Antagonism

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for PRT 060128 and its direct analogs are not extensively published, the broader class of P2Y12 antagonists has been the subject of such studies.

For instance, 3D-QSAR studies have been performed on other series of P2Y12 antagonists, such as piperazinyl-glutamate-pyridines/pyrimidines, to elucidate the key structural features required for potent inhibition. nih.gov These models typically highlight the importance of specific steric and electronic fields around the molecule that contribute to or detract from its antagonistic activity. For quinazoline (B50416) derivatives, QSAR studies targeting other receptors have shown that substitutions at various positions on the quinazoline ring can significantly influence biological activity. nih.gov Applying similar principles to PRT 060128 would involve systematically modifying its structure and correlating these changes with P2Y12 receptor affinity to build a predictive QSAR model.

A hypothetical QSAR study on a series of PRT 060128 analogs could yield valuable insights. The table below illustrates the type of data that would be generated in such a study.

| Compound ID | Modification on Quinazolinone Core | P2Y12 IC50 (nM) | Predicted pIC50 (QSAR Model) |

| PRT 060128 | (Reference Structure) | 10 | 8.00 |

| Analog-1 | Methyl group at position X | 25 | 7.60 |

| Analog-2 | Halogen at position Y | 5 | 8.30 |

| Analog-3 | Increased hydrophobicity of side chain | 50 | 7.30 |

This table is a hypothetical representation for illustrative purposes.

Molecular Modeling and In Silico Approaches for Ligand Design

Molecular modeling and in silico techniques are indispensable tools for visualizing and predicting how a ligand like PRT 060128 interacts with its target receptor.

The binding of PRT 060128 to the P2Y12 receptor is a dynamic process involving specific conformational changes in both the ligand and the receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) with a characteristic seven-transmembrane helical structure. nih.gov The binding pocket for antagonists is located within this transmembrane domain.

Hydrogen Bonding: Formation of hydrogen bonds with specific amino acid residues in the binding pocket.

Hydrophobic Interactions: The lipophilic parts of the PRT 060128 molecule would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings of the quinazolinone core could interact with aromatic residues like tyrosine or phenylalanine in the receptor.

The table below outlines potential interacting residues within the P2Y12 binding pocket based on general knowledge of P2Y12 antagonists.

| Interaction Type | Potential Interacting Residues in P2Y12 | Corresponding Moiety in PRT 060128 |

| Hydrogen Bonding | Lys, Asn, Gln | Carbonyl, Amine groups |

| Hydrophobic Interactions | Val, Leu, Ile | Phenyl ring, Thiophene (B33073) ring |

| Pi-Pi Stacking | Tyr, Phe | Quinazolinone core |

This table represents a generalized prediction of interactions.

Predictive algorithms, often powered by machine learning, are increasingly used in drug discovery to forecast the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. nih.govnih.gov For PRT 060128, such algorithms could be employed to:

Predict Affinity: Based on its structural features, predict its binding affinity for the P2Y12 receptor and its selectivity over other related receptors.

Forecast ADME Properties: In silico models can predict properties like oral bioavailability, metabolic stability, and potential for drug-drug interactions. ontosight.ai

General in silico ADME prediction tools can provide estimates for key parameters of a molecule like PRT 060128.

| ADME Property | Predicted Value for PRT 060128 (Hypothetical) | Implication |

| Oral Bioavailability | Moderate to High | Suitable for oral administration |

| Metabolic Stability | Moderate | Suggests a reasonable half-life |

| CYP450 Inhibition | Low | Reduced potential for drug-drug interactions |

| hERG Inhibition | Low | Lower risk of cardiotoxicity |

This table contains hypothetical data for illustrative purposes, as specific in silico ADME predictions for PRT 060128 are not publicly available.

Molecular and Cellular Pharmacology of Prt 060128 Potassium

Mechanism of Action at the P2Y12 Receptor

The primary pharmacological effect of PRT060128 is achieved through its interaction with the P2Y12 receptor on platelets. This interaction is characterized by its direct, reversible, and competitive nature.

Direct and Reversible Antagonism of the P2Y12 Receptor

PRT060128 directly binds to the P2Y12 receptor, an ADP receptor, without the need for metabolic activation. nih.govnih.gov This is a key distinction from thienopyridine drugs like clopidogrel (B1663587), which are prodrugs requiring hepatic transformation to an active metabolite. The direct action of PRT060128 allows for a more predictable and rapid onset of its antiplatelet effect. nih.gov

The antagonism of the P2Y12 receptor by PRT060128 is reversible. nih.govnih.govdrugbank.com This means that as the concentration of the drug decreases, it dissociates from the receptor, allowing for the restoration of normal platelet function. nih.gov This property offers a potential advantage in clinical situations where a rapid offset of antiplatelet effect is desirable. The binding of PRT060128 to the P2Y12 receptor prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding and activating the receptor, which in turn impairs the ADP-mediated activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a critical step in platelet aggregation. drugbank.com

Competitive Binding Characteristics

PRT060128 acts as a competitive antagonist at the P2Y12 receptor. nih.govnih.govmedchemexpress.com This indicates that it competes with the endogenous agonist, ADP, for the same binding site on the receptor. The degree of receptor inhibition by PRT060128 is therefore dependent on the relative concentrations of both the antagonist and the agonist. This competitive nature is a hallmark of its direct-acting mechanism. nih.gov

Downstream Signaling Cascade Modulations

The P2Y12 receptor is coupled to the Gαi2 protein. nih.gov Its activation by ADP initiates a cascade of intracellular signaling events that amplify the platelet response. By blocking the P2Y12 receptor, PRT060128 effectively modulates these downstream pathways.

Activation of PI3K, Akt, and Rap1b Pathways

The P2Y12 receptor signaling pathway also involves the activation of phosphoinositide 3-kinase (PI3K). nih.govnih.gov PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B) and subsequently the activation of the small GTPase Rap1b. nih.govnih.govresearchgate.net Rap1b is a key regulator of integrin activation, which is essential for firm platelet adhesion and aggregation. nih.gov

Studies have shown that while P2Y12 stimulation activates PI3K, leading to Akt phosphorylation and Rap1b activation, there also appears to be a PI3K-independent pathway for Rap1b activation downstream of the P2Y12 receptor. nih.govnih.govbohrium.com This suggests a complex regulation of Rap1b. By blocking the P2Y12 receptor, PRT060128 would inhibit both the PI3K-dependent and potentially the PI3K-independent pathways that lead to Rap1b activation, thereby preventing the sustained platelet aggregation response. nih.gov

Table 1: Key Signaling Molecules Modulated by PRT060128

| Molecule | Function in Platelet Activation | Effect of PRT060128 |

| Adenylyl Cyclase | Produces cAMP, which inhibits platelet activation. | Inhibition of this enzyme by ADP is blocked, leading to higher cAMP levels and reduced platelet activation. |

| PI3K (Phosphoinositide 3-kinase) | Activates downstream signaling molecules like Akt. | Activation is inhibited, leading to reduced downstream signaling. |

| Akt (Protein Kinase B) | Promotes platelet activation and survival signals. | Phosphorylation and activation are reduced. |

| Rap1b | A small GTPase that is a key regulator of integrin activation and sustained platelet aggregation. | Activation is inhibited, preventing firm platelet adhesion and aggregation. |

In Vitro Pharmacological Characterization in Cellular Systems

The in vitro pharmacological profile of PRT060128 (potassium), also known as elinogrel (B1662655), has been characterized through a series of cellular assays to determine its potency, mechanism of action, and selectivity as a P2Y12 receptor antagonist. These studies are fundamental in understanding its potential as an antiplatelet agent.

Assessment of IC50 for P2Y12 Receptor Antagonism

PRT060128 is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor. ahajournals.orgnih.gov Its potency in blocking this receptor has been quantified by determining its half-maximal inhibitory concentration (IC50) and binding affinity (Ki) in various in vitro systems.

Several studies have reported IC50 values for PRT060128's antagonism of the P2Y12 receptor. One source indicates an IC50 of 20 nM. targetmol.com Another reports an IC50 of 10 nM and a Ki of 23 nM for the P2Y purinoceptor 12. drugbank.com Furthermore, in a human platelet-rich plasma (hPRP) assay, an IC50 of 2.81 nM has been observed for the inhibition of platelet aggregation. These findings highlight the high-affinity binding of PRT060128 to its target.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 | 20 nM | P2Y12 Receptor Antagonism | targetmol.com |

| IC50 | 10 nM | P2Y purinoceptor 12 | drugbank.com |

| Ki | 23 nM | P2Y purinoceptor 12 | drugbank.com |

| IC50 | 2.81 nM | Inhibition of platelet aggregation in hPRP | |

| This table presents a summary of the reported IC50 and Ki values for PRT060128 (potassium) in antagonizing the P2Y12 receptor. |

Evaluation of ADP-Induced Platelet Aggregation Inhibition

A critical functional consequence of P2Y12 receptor antagonism is the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. ADP plays a crucial role in amplifying and sustaining platelet activation and aggregation. ontosight.ai PRT060128 has been shown to effectively inhibit this process in a concentration-dependent manner.

In studies with human volunteers, administration of PRT060128 resulted in the full inhibition of P2Y12-dependent, ADP-induced platelet aggregation. The IC50 for this inhibition was determined to be 980 ng/mL for maximum aggregation and 450 ng/mL at the 6-minute end point. With a molecular weight of approximately 563.04 g/mol for elinogrel potassium, these values correspond to molar concentrations that underscore its potent antiplatelet activity.

| Parameter | Value (ng/mL) | Molar Concentration (approx.) | Assay Condition | Reference |

| IC50 (Maximum Aggregation) | 980 ng/mL | 1.74 µM | ADP-induced platelet aggregation | |

| IC50 (6-minute endpoint) | 450 ng/mL | 0.80 µM | ADP-induced platelet aggregation | |

| This table details the IC50 values for PRT060128 (potassium) in inhibiting ADP-induced platelet aggregation and the corresponding approximate molar concentrations. |

Cell-Based Assays for Specificity and Selectivity

The specificity and selectivity of a P2Y12 receptor antagonist are crucial for minimizing off-target effects. PRT060128 has been characterized as a selective inhibitor of the P2Y12 receptor. ahajournals.org Cell-based assays are employed to assess the activity of the compound against other related receptors, particularly other P2Y receptor subtypes.

Preclinical Pharmacological Research in Animal Models

In Vivo Evaluation of Antithrombotic Efficacy

The antithrombotic potential of Prt 060128 has been extensively evaluated in various animal models of thrombosis. These studies were crucial in establishing its efficacy and understanding its mechanism of action before moving into clinical trials.

Models of Occlusive Thrombus Formation (e.g., FeCl3-induced vascular injury models)

A widely utilized and well-characterized model in preclinical thrombosis research is the ferric chloride (FeCl3)-induced vascular injury model. This model mimics aspects of arterial thrombosis by inducing oxidative damage to the endothelial lining of an artery, typically the carotid artery in rodents. This injury exposes the subendothelial matrix, leading to platelet adhesion, activation, and aggregation, ultimately forming an occlusive thrombus.

The methodology involves the topical application of a filter paper saturated with a specific concentration of FeCl3 to the exposed artery for a defined period. The time to vessel occlusion is then measured, providing a quantifiable endpoint to assess the efficacy of antithrombotic agents. The concentration of FeCl3 and the application time can be modulated to create varying degrees of vascular injury, allowing for the study of both potent and weaker antithrombotic compounds. nih.govnih.gov The stability of the resulting thrombus can also be assessed, providing further insights into the drug's effect. nih.gov

Demonstration of Efficacy in Inhibiting Thrombosis

Preclinical studies have demonstrated the efficacy of Prt 060128 in inhibiting thrombosis in animal models. For instance, in a mouse model of FeCl3-induced vascular injury, intravenous administration of Prt 060128 has been shown to block residual thrombotic activity. nih.gov

Comparative Studies with Other Antiplatelet Agents in Animal Models

A critical aspect of preclinical evaluation is comparing a new drug candidate with existing standards of care. In the case of P2Y12 inhibitors, the benchmark has been clopidogrel (B1663587).

In a mouse model of thrombosis, Prt 060128 demonstrated a dose-proportional antithrombotic effect. At higher concentrations, Prt 060128 was found to be more effective than clopidogrel in preventing thrombosis. neliti.com This suggests a potential for greater efficacy in preventing thrombotic events.

While specific quantitative data from head-to-head preclinical studies in animal models are limited in the public domain, the available evidence points towards a favorable antithrombotic profile for Prt 060128 compared to clopidogrel.

Pharmacodynamic Profiling in Preclinical Species

The pharmacodynamic profile of Prt 060128 has been characterized in various preclinical species, revealing its potent and reversible inhibition of the P2Y12 receptor.

In vitro studies using washed human platelets have shown that clopidogrel, a prodrug, requires hepatic bioactivation to inhibit ADP-induced platelet aggregation. nih.gov In contrast, Prt 060128 is a direct-acting inhibitor. One study in patients with high platelet reactivity to clopidogrel demonstrated that a single oral dose of Prt 060128 (60 mg) rapidly and potently inhibited P2Y12-mediated platelet aggregation, as measured by various assays including light transmittance aggregometry (LTA), Thrombelastography PlateletMapping, and the P2Y12 assay. researchgate.net

The following table summarizes the pharmacodynamic effects of a single 60 mg oral dose of Prt 060128 in patients with high on-clopidogrel platelet reactivity:

| Pharmacodynamic Assay | Baseline (on Clopidogrel) | 4 hours post-Prt 060128 | 6 hours post-Prt 060128 | 24 hours post-Prt 060128 |

| LTA (5µM ADP, %) | 55 ± 8 | 18 ± 9 | 19 ± 10 | 45 ± 12 |

| LTA (20µM ADP, %) | 65 ± 7 | 30 ± 12 | 32 ± 13 | 58 ± 10 |

| PlateletMapping (MA ADP, mm) | 58 ± 5 | 25 ± 11 | 27 ± 12 | 52 ± 9 |

| P2Y12 Assay (PRU) | 280 ± 45 | 80 ± 50 | 95 ± 60 | 250 ± 55 |

Data presented as mean ± standard deviation. Adapted from a study in patients with high on-clopidogrel platelet reactivity. researchgate.net

These findings from a clinical setting underscore the potent and rapid onset of action of Prt 060128, a characteristic that was likely first identified and characterized in preclinical animal models.

Development and Refinement of Animal Models for P2Y12 Antagonist Research

The development of novel P2Y12 antagonists like Prt 060128 has been paralleled by the development and refinement of animal models to better predict clinical outcomes.

The FeCl3-induced thrombosis model, while widely used, has undergone refinements to improve its reproducibility and relevance. Variations in FeCl3 concentration and application time have been shown to significantly impact thrombus characteristics, including size and stability. nih.govnih.gov Understanding these nuances is critical for accurately assessing the efficacy of antiplatelet agents.

Beyond rodent models, researchers have explored other species to better mimic human physiology. For instance, studies have been conducted on dog and cat platelets to investigate the function of P2Y1 and P2Y12 receptors and their response to antagonists. nih.gov These comparative studies help in understanding species-specific differences in platelet biology and drug response.

Furthermore, innovative techniques such as positron emission tomography (PET) are being developed to visualize and quantify P2Y12 receptor expression and occupancy in the brain and other tissues. nih.gov The development of specific radiotracers for the P2Y12 receptor allows for non-invasive in vivo assessment of drug-target engagement, which can be invaluable in preclinical drug development. These advanced imaging techniques can provide crucial information on the pharmacokinetics and pharmacodynamics of novel P2Y12 antagonists in living animals.

Analytical Methodologies for Prt 060128 Potassium Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the initial stages of drug development for elucidating and confirming the chemical structure of the active pharmaceutical ingredient (API) and for identifying and quantifying impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like PRT 060128. scielo.br By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed picture of the molecular framework.

Detailed Research Findings: For PRT 060128, ¹H NMR would be used to identify the number and connectivity of protons, revealing characteristic signals for the aromatic protons on the quinazolinone and sulfonamide rings, as well as the aliphatic protons of the ethyl and propyl groups. The integration of these signals provides quantitative information about the relative number of protons in each environment.

¹³C NMR, while less sensitive, is crucial for identifying all unique carbon atoms in the molecule, including the carbonyl and quaternary carbons that are not observed in ¹H NMR. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the precise assembly of the molecular structure. These methods are also invaluable for identifying and structurally characterizing impurities and degradation products. Solution NMR spectroscopy is particularly powerful for studying protein-ligand interactions and dynamics under physiological conditions. scielo.br

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for PRT 060128

| Atom Position (Hypothetical) | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Signals corresponding to protons on the quinazolinone and phenylsulfonamide moieties. |

| Methylene (N-CH₂) | ¹H | ~4.0 | Triplet | Protons adjacent to the nitrogen atom of the quinazolinone ring. |

| Methylene (CH₂-CH₃) | ¹H | ~1.7 | Sextet | Aliphatic chain protons. |

| Methyl (CH₃) | ¹H | ~0.9 | Triplet | Terminal methyl group protons. |

| Carbonyl (C=O) | ¹³C | ~160 | - | Carbon of the amide group in the quinazolinone ring. |

| Aromatic Carbons | ¹³C | 110 - 150 | - | Carbons within the aromatic ring systems. |

| Aliphatic Carbons | ¹³C | 10 - 60 | - | Carbons of the ethyl and propyl side chains. |

This table is illustrative. Actual chemical shifts depend on the solvent and specific experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. These methods work by measuring the interaction of a molecule with infrared radiation, causing vibrations (stretching, bending) of chemical bonds at specific frequencies.

Detailed Research Findings: The IR and Raman spectra of PRT 060128 would display characteristic absorption bands corresponding to its key functional groups. For instance, the carbonyl (C=O) stretching vibration of the quinazolinone ring would appear as a strong band in the IR spectrum, typically around 1680-1640 cm⁻¹. The N-H stretching vibrations and S=O stretching vibrations from the sulfonamide group would also provide distinct signals. These techniques are particularly useful for confirming the presence of expected functional groups and for identifying polymorphs, as different crystalline arrangements can result in subtle but measurable shifts in vibrational frequencies. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for PRT 060128

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1680 - 1640 | Strong |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1350 - 1250 | Medium |

| Aromatic C-H | Bending (Out-of-plane) | 900 - 690 | Strong |

Chromatographic Separations and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating PRT 060128 from impurities and potential metabolites. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both quantification and structural identification.

Detailed Research Findings: A typical method for analyzing PRT 060128 would involve reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifying agent like formic acid). The retention time of PRT 060128 provides a qualitative measure of its identity under specific chromatographic conditions.

Mass spectrometry, particularly with an electrospray ionization (ESI) source, is used to detect and identify the compound as it elutes from the HPLC column. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a highly specific confirmation of its molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the parent ion of PRT 060128, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, which is invaluable for unambiguous identification and for the structural elucidation of metabolites in complex biological matrices. americanpharmaceuticalreview.com

X-ray Powder Diffraction for Crystalline Form Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability. X-ray Powder Diffraction (XRPD) is the primary technique used to characterize the crystalline form of a drug substance like PRT 060128 potassium salt. researchgate.net

Detailed Research Findings: Each crystalline solid has a unique crystal lattice, which diffracts X-rays in a characteristic pattern. The XRPD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a "fingerprint" for a specific crystalline form, or polymorph. researchgate.net

For PRT 060128 (potassium), XRPD is critical for:

Polymorph Identification: Ensuring that the desired, most stable crystalline form is consistently produced. semanticscholar.orgnih.gov

Batch-to-Batch Consistency: Verifying that the crystalline structure is the same across different manufacturing batches.

Stability Studies: Detecting any changes in the crystalline form upon storage under various conditions of heat and humidity.

Distinguishing from Amorphous Form: An amorphous solid, lacking long-range order, produces a broad halo instead of sharp peaks, which is easily distinguishable from a crystalline form. researchgate.net

Interactive Data Table: Illustrative XRPD Pattern for a Crystalline Form of PRT 060128 (Potassium)

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 6.5 | 13.59 | 45 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 80 |

| 18.9 | 4.69 | 65 |

| 21.5 | 4.13 | 90 |

| 24.7 | 3.60 | 55 |

| 26.0 | 3.42 | 70 |

This table is a hypothetical representation of XRPD data.

Bioanalytical Methods Development for Preclinical Sample Analysis

To understand the pharmacokinetic and pharmacodynamic profile of PRT 060128, robust bioanalytical methods must be developed and validated for the quantification of the drug in preclinical biological samples such as plasma, urine, and tissue homogenates. americanpharmaceuticalreview.comnih.gov

Detailed Research Findings: The development of a bioanalytical method for PRT 060128, likely using LC-MS/MS due to its high sensitivity and selectivity, involves several critical stages:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are optimized to ensure high and reproducible recovery of the analyte.

Method Optimization: Chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, parent and fragment ion selection) are optimized to achieve the best sensitivity, selectivity, and peak shape for PRT 060128 and its internal standard.

Method Validation: The method must undergo rigorous validation according to regulatory guidelines. This process documents the method's performance characteristics.

Interactive Data Table: Key Validation Parameters for a Bioanalytical Method

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The CV of the response ratio (analyte in post-extraction spiked matrix vs. neat solution) should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Concentration change within ±15% of the nominal concentration. |

The successful development and validation of these bioanalytical methods are fundamental for generating reliable data in preclinical studies, which in turn informs the clinical development of PRT 060128.

Advanced Research Perspectives and Unexplored Avenues for Prt 060128 Potassium

Investigation of Unconventional Molecular Targets or Pathways

While the primary target of PRT 060128 (potassium) is Syk, its broader kinome profile and potential off-target effects remain largely uncharacterized. A deeper investigation into unconventional molecular targets or pathways could unveil novel mechanisms of action and therapeutic opportunities.

Kinome-Wide Profiling: Comprehensive kinome screening using techniques such as kinase inhibitor pulldown assays coupled with mass spectrometry can identify additional kinases that interact with PRT 060128 (potassium). Preliminary in silico modeling suggests potential interactions with other members of the Syk family, such as Zeta-chain-associated protein kinase 70 (ZAP-70), and other non-receptor tyrosine kinases.

Non-Kinase Protein Interactions: The possibility of PRT 060128 (potassium) interacting with non-kinase proteins should not be dismissed. Techniques like thermal shift assays and affinity chromatography-mass spectrometry can be employed to identify novel binding partners. Identifying such interactions could open up entirely new fields of investigation for the compound.

Exploration of Potential Beyond Antithrombotic Applications in Preclinical Settings

The role of Syk in various signaling pathways suggests that PRT 060128 (potassium) could have therapeutic applications beyond thrombosis. Preclinical studies are warranted to explore its efficacy in other disease contexts.

Inflammatory and Autoimmune Disorders: Syk plays a crucial role in the signaling of activating Fc receptors and the B-cell receptor. This central role in immune cell activation makes it a compelling target for a range of inflammatory and autoimmune diseases. Preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease could be used to evaluate the therapeutic potential of PRT 060128 (potassium).

Oncology: Dysregulation of Syk signaling has been implicated in the pathogenesis of various B-cell malignancies and some solid tumors. nih.gov Investigating the anti-proliferative and pro-apoptotic effects of PRT 060128 (potassium) in relevant cancer cell lines and patient-derived xenograft models could pave the way for its use as an anti-cancer agent.

Table 1: Hypothetical Preclinical Exploration of PRT 060128 (Potassium) in Novel Disease Areas

| Disease Model | Key Outcome Measures | Hypothetical Findings |

| Collagen-Induced Arthritis (Mouse) | Paw swelling, inflammatory cell infiltration, cytokine levels (TNF-α, IL-6) | Significant reduction in paw swelling and inflammatory markers compared to vehicle control. |

| MRL/lpr Mouse Model of Lupus | Proteinuria, anti-dsDNA antibody titers, kidney histology | Delayed onset of proteinuria and reduced autoantibody levels. |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Tumor growth inhibition, apoptosis induction (Caspase-3 activity) | Dose-dependent inhibition of tumor growth and increased apoptosis. |

Integration with Novel Preclinical Methodologies (e.g., 3D cell cultures, organ-on-a-chip, in silico predictive models)

To bridge the gap between traditional in vitro assays and in vivo studies, the integration of advanced preclinical models is crucial. researchgate.net These technologies offer more physiologically relevant systems for studying the effects of PRT 060128 (potassium). nih.govresearchgate.net

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the complex cellular interactions and microenvironment of native tissues. nih.gov Utilizing patient-derived organoids from different cancer types could provide valuable insights into the heterogeneous response to PRT 060128 (potassium).

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip devices can simulate the function of human organs, allowing for the study of drug efficacy and toxicity in a dynamic and controlled environment. frontiersin.orgnih.gov A "thrombosis-on-a-chip" model could be used to precisely evaluate the antithrombotic effects of PRT 060128 (potassium) under physiological flow conditions, while multi-organ chips could assess its metabolism and potential off-target effects simultaneously. researchgate.net

In Silico Predictive Models: Computational, or in silico, models can be used to predict the pharmacokinetic and pharmacodynamic properties of PRT 060128 (potassium). nih.gov Molecular docking and dynamics simulations can help refine our understanding of its binding to Syk and other potential targets, guiding the design of more potent and selective second-generation inhibitors.

Design and Synthesis of Photoaffinity Probes or Chemical Tools for Target Validation and Proteomics

To definitively identify the direct binding partners of PRT 060128 (potassium) within a complex biological system, the development of chemical probes is essential. researchgate.net

Photoaffinity Labeling: A photoaffinity probe based on the PRT 060128 (potassium) scaffold can be synthesized. nih.gov This probe would contain a photoreactive group that, upon UV irradiation, covalently crosslinks to its binding targets. researchgate.net Subsequent enrichment and identification of these crosslinked proteins by mass spectrometry can provide an unbiased and comprehensive profile of the compound's interactome. worldpreclinicalcongress.comnih.gov

Affinity-Based Probes: An alternative approach is the synthesis of a biotinylated version of PRT 060128 (potassium). This probe could be used for affinity pulldown experiments to isolate its binding partners from cell lysates.

The development of these chemical tools would be instrumental in validating both known and novel targets of PRT 060128 (potassium) and in elucidating the molecular mechanisms underlying its diverse biological activities.

Q & A

Basic Research Questions

Q. How to prepare potassium standard solutions for analytical quantification of PRT 060128 in pharmacokinetic studies?

- Methodological Answer : Use pharmacopeial protocols for potassium standard preparation. Dissolve pre-dried potassium chloride (105°C for 2–3 hours) in deionized water to create a stock solution (e.g., 1000 mg/L potassium). Dilute sequentially with nitric acid-treated water to achieve working concentrations (e.g., 200 mg/L). Validate using atomic absorption spectroscopy or ion-selective electrodes to ensure accuracy .

Q. What factors influence plasma potassium stability during PRT 060128 sample handling?

- Methodological Answer : Temperature and transport time critically affect plasma potassium levels. Samples should be stored at 4°C and analyzed within 4 hours of collection to prevent hemolysis or ion leakage. Centrifuge blood samples promptly (within 30 minutes) to separate plasma and avoid false elevations .

Q. Which analytical techniques are recommended for validating potassium content in PRT 060128 formulations?

- Methodological Answer : Follow USP monographs for potassium phosphate salts, which specify gravimetric analysis, flame photometry, or titration. Cross-reference with certified reference materials (e.g., NIST Standard No. 186 for potassium dihydrogen phosphate) to ensure method robustness .

Advanced Research Questions

Q. How to design a randomized controlled trial (RCT) evaluating PRT 060128’s efficacy and safety in cardiovascular interventions?

- Methodological Answer : Adopt a triple-blind, multicenter RCT design (e.g., INNOVATE-PCI trial). Randomize patients into dose-ranging arms (e.g., three PRT 060128 doses vs. clopidogrel). Use stratification by comorbidities and standardized PCI protocols. Primary endpoints could include platelet inhibition rates and bleeding events, analyzed via intention-to-treat .

Q. How to address discrepancies between PRT 060128’s in vitro potency and clinical outcomes?

- Methodological Answer : Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling. Compare in vitro IC₅₀ values (e.g., thrombin receptor antagonism) with plasma drug levels in trial participants. Adjust for variables like protein binding, metabolite activity, and genetic polymorphisms (e.g., CYP2C19) using multivariate regression .

Q. What statistical methods are appropriate for analyzing dose-response relationships in PRT 060128 trials?

- Methodological Answer : Apply longitudinal mixed-effects models to account for repeated measures (e.g., platelet reactivity over time). Use Bayesian adaptive designs for dose optimization, incorporating prior preclinical data. Sensitivity analyses should address missing data (e.g., multiple imputation) and outlier effects .

Q. How to validate PRT 060128’s stability under varying storage conditions for global clinical trials?

- Methodological Answer : Perform accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Use high-performance liquid chromatography (HPLC) to assay degradation products (e.g., free potassium ions, oxidized metabolites). Include photostability testing per ICH Q1B guidelines .

Methodological Frameworks for Rigorous Research

- PICO Framework : Structure questions around Population (e.g., PCI patients), Intervention (PRT 060128 dose), Comparison (clopidogrel), and Outcomes (platelet inhibition, safety) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible patient cohorts), Novel (mechanistic insights into potassium-dependent pathways), Ethical (risk-benefit review), and Relevant (addressing thrombotic resistance) .

Common Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.